(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid
CAS No.: 849052-16-0
Cat. No.: VC2063363
Molecular Formula: C14H13BBr2O3
Molecular Weight: 399.87 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849052-16-0 |
|---|---|
| Molecular Formula | C14H13BBr2O3 |
| Molecular Weight | 399.87 g/mol |
| IUPAC Name | [3-bromo-2-[(3-bromophenyl)methoxy]-5-methylphenyl]boronic acid |
| Standard InChI | InChI=1S/C14H13BBr2O3/c1-9-5-12(15(18)19)14(13(17)6-9)20-8-10-3-2-4-11(16)7-10/h2-7,18-19H,8H2,1H3 |
| Standard InChI Key | VWXCNKUTFMOYDY-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Br)Br)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Br)Br)C)(O)O |
Introduction
(3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid is a boronic acid derivative with potential applications in organic synthesis, medicinal chemistry, and material science. Boronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions and their involvement in the development of pharmaceuticals and agrochemicals.
Synthesis
The synthesis of (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid typically involves:
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Starting Materials:
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A brominated aromatic precursor.
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Boron-containing reagents such as bis(pinacolato)diboron or boric acid derivatives.
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A base like potassium carbonate (K2CO3).
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Reaction Pathway:
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Etherification: The hydroxyl group of the aromatic ring reacts with a brominated benzyl halide to form an ether bond.
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Bromination: Selective bromination at specific positions on the benzene rings.
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Boronation: Introduction of the boronic acid group via palladium-catalyzed borylation.
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Applications
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Suzuki-Miyaura Coupling:
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The boronic acid group makes this compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex organic molecules.
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Medicinal Chemistry:
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Boronic acids are explored for their role in enzyme inhibition (e.g., proteasome inhibitors) and drug design. The dual bromine substituents may enhance binding specificity in biological systems.
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Material Science:
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Functionalized boronic acids are used in the development of sensors and polymeric materials due to their ability to form reversible covalent bonds with diols.
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Structural Features
The molecular structure of (3-Bromo-2-((3-bromobenzyl)oxy)-5-methylphenyl)boronic acid includes:
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Planarity:
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The aromatic rings are nearly planar, which can influence π-π stacking interactions in crystal packing or biological systems.
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Hydrogen Bonding:
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The hydroxyl groups on the boronic acid moiety enable intramolecular and intermolecular hydrogen bonding, potentially forming stable dimers or networks.
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Potential Research Directions
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Biological Activity:
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Investigating its antimicrobial or anticancer properties due to the presence of bromine atoms and boronic acid functionality.
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Catalysis:
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Exploring its role as a ligand or intermediate in catalytic cycles involving palladium or other transition metals.
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Crystal Engineering:
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Studying its crystal structure for applications in supramolecular chemistry and solid-state materials.
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